cis-1-Boc-3,4-diaminopyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRNGKMXMQTQR-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945217-60-7 | |
| Record name | rac-tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Importance of the Pyrrolidine Framework
The pyrrolidine (B122466) scaffold is a recurring motif in a vast array of biologically active compounds and natural products. frontiersin.org Its non-planar, puckered structure provides a three-dimensional framework that allows for a greater exploration of chemical space compared to its flat, aromatic counterpart, pyrrole. nih.govresearchgate.net This three-dimensionality is crucial for the precise spatial arrangement of substituents, which in turn dictates the biological activity of a molecule by influencing its interaction with biological targets like proteins and enzymes. researchgate.netdntb.gov.ua
The versatility of the pyrrolidine ring is further enhanced by the ease with which it can be functionalized. The nitrogen atom, in particular, serves as a key handle for introducing a wide range of substituents. nih.gov This adaptability has made the pyrrolidine scaffold a favorite among medicinal chemists for the development of new therapeutic agents. frontiersin.org
Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Ring
| Drug Name | Therapeutic Class |
| Captopril | Antihypertensive |
| Enalapril | Antihypertensive |
| Clindamycin | Antibacterial |
| Anisomycin | Antibacterial |
| Clemastine | Antihistaminic |
| Procyclidine | Anticholinergic |
| Glycopyrronium | Anticholinergic |
| Aniracetam | Anti-Alzheimer |
| Bepridil | Antihypertensive |
| Rolipram | Antidepressant |
| Ethosuximide | Antiepileptic |
| Daridorexant | Insomnia Treatment |
| Pacritinib | JAK-2 Inhibitor |
| Futibatinib | FGFR-4 Inhibitor |
This table is populated with information from public sources and is not exhaustive. frontiersin.orgnih.gov
The Significance of Vicinal Diamines in Chiral Synthesis
Vicinal diamines, which are organic compounds with two amino groups attached to adjacent carbon atoms, are of immense interest in the field of asymmetric synthesis. sigmaaldrich.com Chiral, non-racemic vicinal diamines are particularly valuable as they serve as crucial ligands in a variety of metal-catalyzed enantioselective reactions and as organocatalysts. vanderbilt.edursc.org Their ability to form stable chelate complexes with metal centers allows for precise control over the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. nih.gov
The synthesis of enantiomerically pure vicinal diamines is an active area of research, with various strategies being developed to access these important molecules. vanderbilt.edursc.org These diamines are not only essential for catalysis but are also found as key structural motifs in many biologically active compounds and pharmaceuticals. sigmaaldrich.comnih.gov
The Boc Protecting Group: a Key Tool in Pyrrolidine Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.com Its primary function is to temporarily mask the reactivity of the amine group, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. chemistrysteps.com The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comfishersci.co.uk
The strategic importance of the Boc group lies in its stability under a wide range of reaction conditions, including basic and nucleophilic environments, as well as its facile removal under mild acidic conditions. total-synthesis.com This orthogonality to other common protecting groups allows for selective deprotection, a crucial aspect of multi-step syntheses. total-synthesis.com The removal of the Boc group is typically achieved using acids like trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) to regenerate the free amine. jk-sci.comchemistrysteps.com The steric bulk of the Boc group can also play a role in directing the stereochemical outcome of reactions on the pyrrolidine (B122466) ring.
Table 2: Key Features of the Boc Protecting Group
| Feature | Description |
| Protection | Masks the nucleophilicity and basicity of the amine group. |
| Stability | Resistant to basic, nucleophilic, and many reducing conditions. |
| Deprotection | Easily removed with mild to strong acids (e.g., TFA, HCl). wikipedia.org |
| Orthogonality | Compatible with other protecting groups like Fmoc and Cbz. total-synthesis.com |
| Stereocontrol | Its steric bulk can influence the stereoselectivity of reactions. |
Cis 3,4 Diaminopyrrolidine: a Versatile Synthetic Intermediate
Stereoselective Approaches to cis-3,4-Diaminopyrrolidine Synthesis
Enantioselective 1,3-Dipolar Cycloaddition Reactions
A highly effective method for constructing the pyrrolidine core with control over stereochemistry is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. researchgate.netnih.gov This approach allows for the creation of multiple stereocenters in a single, atom-economical step.
A key innovation in the synthesis of cis-3,4-diaminopyrrolidine precursors involves the enantioselective 1,3-dipolar cycloaddition between imino esters (acting as azomethine ylide precursors) and (Z)-nitroalkenes that have a masked amino group at the β-position. researchgate.netclockss.org The use of (Z)-α-amidonitroalkenes as dipolarophiles is crucial for establishing the desired cis-configuration of the two adjacent amino functionalities on the resulting pyrrolidine ring. nih.gov
The reaction typically involves generating an azomethine ylide from an α-imino ester in the presence of a base and a metal catalyst. This ylide then reacts with the (Z)-α-amidonitroalkene to form a polysubstituted pyrrolidine. researchgate.net The choice of protecting groups on the imino ester and the amidonitroalkene is important for the reaction's success and subsequent transformations.
The enantioselectivity of the 1,3-dipolar cycloaddition is controlled by the use of a chiral catalyst. Research has shown that chiral silver catalysts are particularly effective for this transformation. researchgate.netnih.gov Specifically, the combination of a silver salt, such as silver perchlorate (B79767) (AgClO₄), with a chiral phosphoramidite (B1245037) ligand provides the desired cycloadducts in good yields and with high levels of enantioselectivity. nih.gov
Phosphoramidites, a class of P-chiral ligands, have proven to be superior in inducing asymmetry in this reaction. nih.govmdpi.com For instance, a notable phosphoramidite ligand, (Sₐ,R,R)-L14, when combined with AgClO₄, has been identified as an optimal system for promoting the reaction between glycine (B1666218) imino esters and (Z)-α-amidonitroalkenes, leading to chiral cis-3,4-diaminopyrrolidines. nih.gov The selection of the specific phosphoramidite ligand can be critical, as a "match-mismatch" effect is often observed, where a diastereomeric ligand may lead to significantly lower selectivity. nih.gov
| Catalyst Component | Role in Reaction | Key Example |
| Silver Salt | Lewis acid to activate the imino ester | AgClO₄ |
| Chiral Ligand | Induces enantioselectivity | (Sₐ,R,R)-Phosphoramidite |
In addition to enantioselectivity, controlling the diastereoselectivity of the cycloaddition is paramount to obtaining the desired cis product. The reaction between the azomethine ylide and the (Z)-α-amidonitroalkene can theoretically lead to different diastereomeric cycloadducts (e.g., endo and exo). researchgate.net
The reaction conditions, including the choice of catalyst, ligand, and solvent, are optimized to favor the formation of the desired endo-cycloadduct, which corresponds to the cis-3,4-diaminopyrrolidine precursor. researchgate.netnih.gov Studies have demonstrated that the silver/phosphoramidite catalytic system effectively controls the facial selectivity of the dipole approaching the dipolarophile, leading to high diastereomeric ratios (dr). For example, reactions of various imino esters with (Z)-N-(2-nitro-1-phenylvinyl)acetamide have yielded the corresponding endo-cycloadducts with good yields and high enantiomeric excesses (up to 99% ee). researchgate.net The determination of the relative and absolute configurations of the products is typically confirmed through NMR experiments and electronic circular dichroism (ECD). researchgate.netclockss.org
Table 1: Selected Results for Ag-Catalyzed 1,3-Dipolar Cycloaddition Data sourced from Nájera and Sansano et al. (2022) researchgate.netnih.gov
| Imino Ester Substituent (Ar) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 4-MeOC₆H₄ | 79 | 87:13 | 94 |
| 4-FC₆H₄ | 75 | >95:5 | 99 |
| 4-ClC₆H₄ | 79 | >95:5 | 99 |
| Phenylalanine-derived | 52 | 87:13 | 93 |
Multistep Synthesis from Chiral Pool Precursors
An alternative strategy to asymmetric catalysis is the use of the "chiral pool," which involves utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials.
D-(-)-Tartaric acid is a widely used C₄ chiral building block in organic synthesis due to its stereochemically defined structure containing two chiral centers and multiple functional groups. It serves as a precursor for a vast array of complex, bioactive molecules and chiral ligands. The strategy involves transforming the carboxylic acid and hydroxyl groups of tartaric acid through various chemical steps to construct the desired chiral scaffold.
While D-(-)-tartaric acid is a logical starting point for synthesizing molecules with vicinal, stereodefined functional groups, a specific, well-established multi-step pathway for the synthesis of this compound was not prominently detailed in the surveyed scientific literature. However, the general principles of chiral pool synthesis suggest a plausible, albeit challenging, route. Such a synthesis would conceptually involve the conversion of the diol functionality of tartaric acid into a diamine. This transformation is often a complex undertaking in synthetic chemistry. The core carbon backbone of tartaric acid would need to be elaborated and cyclized to form the pyrrolidine ring, a process that could involve steps like reduction, activation of hydroxyl groups, nucleophilic substitution with nitrogen-containing nucleophiles, and eventual ring-closing reactions. The control of stereochemistry at each step would be critical to retain the chiral integrity derived from the starting material and to establish the desired cis relationship of the amino groups.
Pyrrolidine Ring Formation and Functional Group Interconversions
The construction of the pyrrolidine ring for this compound often involves the strategic formation of the five-membered ring followed by a series of functional group interconversions to install the desired diamino functionality with the correct stereochemistry. fiveable.memit.edu These transformations are the cornerstone of organic synthesis, enabling chemists to systematically modify molecules. fiveable.me
A common approach begins with the creation of a suitable pyrrolidine precursor, which can then be elaborated. For instance, intramolecular cyclization reactions are frequently employed to forge the pyrrolidine ring. organic-chemistry.org This can be followed by a variety of functional group interconversions, which are essential for converting one functional group into another through processes like oxidation, reduction, or substitution. fiveable.meimperial.ac.uk
Key interconversions in the synthesis of diaminopyrrolidines include:
Reduction of Azides: The introduction of amino groups can be achieved through the reduction of azides. Azides can be introduced by nucleophilic substitution of a suitable leaving group (like a tosylate or halide) with an azide (B81097) salt. Subsequent reduction, commonly via catalytic hydrogenation (e.g., H₂/Pd/C) or with reagents like LiAlH₄, yields the primary amine. vanderbilt.edu
Reduction of Nitro Groups: Similar to azides, nitro groups can be reduced to primary amines using various methods, including catalytic hydrogenation or metal-mediated reductions.
Conversion of Hydroxyl Groups: Hydroxyl groups on the pyrrolidine ring can be converted into good leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution with nitrogen-containing nucleophiles. vanderbilt.edu
The specific sequence and choice of reagents for these interconversions are critical for achieving the desired cis-stereochemistry of the final product.
Strategic Incorporation and Removal of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in multi-step organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. numberanalytics.comorganic-chemistry.org In the synthesis of this compound, the Boc group is strategically employed to protect the nitrogen atom of the pyrrolidine ring, preventing it from undergoing undesired reactions during subsequent functional group manipulations. numberanalytics.com
The introduction of the Boc group, known as Boc protection, is typically achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This step is often performed early in the synthetic sequence to mask the reactivity of the ring nitrogen.
The removal of the Boc group, or deprotection, is a crucial final step to unveil the free diamine or to allow for further derivatization at the ring nitrogen. This is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). creative-peptides.com The choice of deprotection conditions must be compatible with other functional groups present in the molecule to ensure selective removal. fiveable.me The strategic use of the Boc group allows for a more controlled and efficient synthesis, enabling the selective modification of other parts of the molecule without interference from the pyrrolidine nitrogen. numberanalytics.com
Asymmetric [3+2]-Cyclization via α-Imino Amide Surrogates
A powerful and elegant strategy for the enantioselective synthesis of pyrrolidine derivatives involves the asymmetric [3+2]-cycloaddition reaction. msu.edu This method allows for the direct construction of the chiral pyrrolidine ring with high levels of stereocontrol. One notable application of this strategy is the reaction of α-imino amide surrogates with suitable dipolarophiles. rsc.org
In this approach, an α-imino amide acts as a precursor to an azomethine ylide, a 1,3-dipole. In the presence of a chiral catalyst, this ylide reacts with an alkene dipolarophile in a [3+2] fashion to form a highly substituted pyrrolidine ring. msu.edu The stereochemistry of the newly formed chiral centers is dictated by the chiral catalyst, which creates a chiral environment around the reacting species.
For example, a chiral bifunctional guanidine (B92328) catalyst has been successfully used to catalyze the formal [3+2]-cyclization of α-imino amide surrogates and azlactones, leading to the construction of chiral 3,4-diaminopyrrolidine-2,5-diones. rsc.org These diones can then be further transformed into the desired diaminopyrrolidines. The use of a combined system of a gold(I) complex and a chiral N,N'-dioxide–Dy(III) complex has also been shown to be effective in asymmetric tandem cycloisomerization/[3+2] cycloaddition reactions to afford enantioenriched pyrrolidine derivatives. rsc.org This methodology provides a direct and efficient route to enantiopure pyrrolidines, which are valuable intermediates for the synthesis of complex biologically active molecules. nih.govfigshare.com
Challenges and Innovations in Achieving High Stereochemical Purity
Traditional methods often rely on the separation of diastereomeric mixtures, which can be inefficient and costly. To address this, significant innovations have focused on the development of highly stereoselective and enantioselective synthetic methods.
Key innovations include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts in reactions such as the [3+2]-cycloaddition is a major advancement. rsc.orgrsc.org These catalysts can create a chiral environment that favors the formation of one enantiomer over the other, often with high enantiomeric excess (ee).
Domino Reactions: Asymmetric domino reactions, such as the aza-Michael addition/[3+2] cycloaddition, offer a streamlined approach to constructing complex, highly substituted pyrrolidines with excellent stereocontrol. nih.govfigshare.com These one-pot reactions minimize the number of synthetic steps and purification procedures, leading to increased efficiency.
Substrate Control: The inherent chirality of the starting materials can be used to direct the stereochemical outcome of subsequent reactions. This approach, known as substrate-controlled diastereoselection, is a powerful tool for establishing the desired stereochemistry.
These innovative strategies have significantly improved the ability to synthesize this compound and its enantiopure derivatives with high levels of stereochemical purity, which is crucial for their application in the development of new pharmaceuticals.
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
The choice of a synthetic route for this compound is guided by several factors, with efficiency and selectivity being the most critical. A comparative analysis of the different methodologies reveals their respective advantages and disadvantages.
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Linear Synthesis via Functional Group Interconversion | Stepwise construction and modification of the pyrrolidine ring. | Well-established and versatile. | Often involves multiple steps, leading to lower overall yields and potential for stereochemical erosion. |
| Asymmetric [3+2]-Cycloaddition | Direct formation of the chiral pyrrolidine ring using a chiral catalyst. rsc.orgrsc.org | High enantioselectivity and atom economy. msu.edu | Catalyst development can be challenging and costly. Substrate scope may be limited. |
| Domino Reactions | Multiple bond-forming reactions in a single synthetic operation. nih.govfigshare.com | High efficiency, reduced waste, and excellent stereocontrol. | Reaction optimization can be complex. |
In contrast, the asymmetric [3+2]-cycloaddition offers a more convergent and elegant approach. rsc.org By establishing the key stereocenters in a single step, it significantly shortens the synthetic sequence and often provides high levels of enantioselectivity. msu.edu However, the development and cost of the chiral catalyst can be a limiting factor.
Domino reactions represent a highly efficient strategy, combining multiple transformations into a single, one-pot procedure. nih.govfigshare.com This not only reduces the number of synthetic steps but also minimizes waste and can lead to the rapid assembly of complex molecular architectures with high stereocontrol. The main challenge lies in the intricate optimization required to ensure all reaction steps proceed smoothly and with high selectivity.
Ultimately, the optimal synthetic route will depend on the specific requirements of the target molecule, the desired scale of the synthesis, and the available resources.
Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination
In asymmetric synthesis, the stereochemical purity of a product is quantified by its enantiomeric excess (ee) and diastereomeric ratio (dr). Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. nih.gov Similarly, diastereomeric excess, often used in reactions creating multiple stereocenters, quantifies the preference for the formation of one diastereomer over the others. nih.gov Accurate determination of these values is critical. For this compound and related chiral amines, several robust methodologies are employed.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. By using a chiral stationary phase (CSP), the enantiomers of a chiral compound interact differently with the column, leading to different retention times and allowing for their separation and quantification. For N-Boc protected amino compounds, this method has proven effective, sometimes after derivatization to enhance detection or improve separation. The enantiomeric excess can be calculated directly from the peak areas of the two enantiomers in the chromatogram. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool, especially when used with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). The reaction of a racemic or enantiomerically enriched amine with a chiral, enantiopure CDA, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), converts the enantiomers into diastereomers. acs.org These resulting diastereomers have distinct NMR spectra, allowing for the integration of specific signals to determine the diastereomeric and, consequently, the original enantiomeric ratio. acs.org ¹H NMR and particularly ¹⁹F NMR are highly effective for this purpose, as the fluorine signals are very sensitive to the local electronic environment. acs.orgfrontiersin.orgacs.orgnih.govnih.gov
| Methodology | Principle | Application to this compound | Key Advantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct analysis or analysis after derivatization to quantify the ratio of (3R,4R) and (3S,4S) enantiomers. | High accuracy and precision; provides preparative separation capabilities. |
| NMR with Chiral Derivatizing Agents (e.g., MTPA) | Conversion of enantiomers into diastereomers, which are distinguishable by NMR spectroscopy. | Reaction with an enantiopure CDA creates diastereomeric amides with distinct signals (e.g., in ¹H or ¹⁹F NMR), allowing for quantification. acs.org | Does not require physical separation; can be performed with small sample quantities. frontiersin.org |
Spectroscopic Techniques for Absolute Configuration Assignment (e.g., ECD, NMR)
Determining the absolute configuration of a chiral molecule—the actual three-dimensional arrangement of its atoms—is a critical step in stereochemical characterization. For this compound, this means unequivocally assigning the (3R,4R) or (3S,4S) configuration. Spectroscopic methods, often coupled with computational analysis, are central to this task.
Electronic Circular Dichroism (ECD) Spectroscopy is a powerful chiroptical technique based on the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum, which plots this differential absorption against wavelength, is highly sensitive to the molecule's absolute configuration. encyclopedia.pub For molecules like this compound, which may not have a strong chromophore near the chiral centers, derivatization with a chromophoric group can be employed. The absolute configuration is often determined by comparing the experimental ECD spectrum with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration. mdpi.commdpi.com A good match between the experimental and computed spectrum provides a reliable assignment of the absolute stereochemistry. mdpi.com
NMR Spectroscopy , in addition to determining enantiomeric purity, can also be used to assign absolute configuration. The "advanced Mosher's method" is a well-established example. By analyzing the differences in chemical shifts (Δδ) of the protons in the diastereomeric amides formed with (R)- and (S)-MTPA, a conformational model can be constructed that relates these Δδ values to the absolute configuration of the original amine. frontiersin.orgnih.gov More recent methods utilize other chiral derivatizing agents, sometimes containing a ¹⁹F NMR probe, to establish an empirical correlation between the sign of the chemical shift difference (Δδ) and the absolute configuration for a class of compounds. frontiersin.orgacs.orgnih.gov
| Technique | Principle | Application to this compound | Remarks |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of circularly polarized light by a chiral molecule. encyclopedia.pub | Comparison of the experimental ECD spectrum with spectra computed via TD-DFT for the (3R,4R) and (3S,4S) enantiomers. mdpi.commdpi.com | Highly reliable, especially when combined with computational methods. Derivatization may be needed to introduce a suitable chromophore. |
| NMR Spectroscopy (with CDAs) | Analysis of chemical shift differences in diastereomers formed with a chiral derivatizing agent. | Formation of diastereomeric amides (e.g., with MTPA) and analysis of Δδ (δS - δR) values in ¹H or ¹⁹F NMR to assign the absolute configuration based on established models. acs.org | A well-established method, particularly the Mosher's method. Requires careful conformational analysis of the formed diastereomers. |
Theoretical and Computational Studies on Pyrrolidine Ring Conformation
The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations, primarily described by two main forms: the envelope (or Cₛ symmetry) and the twist (or C₂ symmetry). The puckering of the ring in substituted pyrrolidines, including this compound, is influenced by the nature and orientation of its substituents. nih.gov
Computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, are invaluable for studying the conformational landscape of the pyrrolidine ring. acs.org These studies can predict the relative energies of different conformers and the energy barriers between them. For N-substituted pyrrolidines, the substituent on the nitrogen atom significantly influences the ring's conformation. The bulky tert-butoxycarbonyl (Boc) group, for instance, has a considerable steric presence that affects the puckering of the pyrrolidine ring. researchgate.net
In this compound, the substituents at C3 and C4 are on the same face of the ring. The interplay between the steric hindrance of the Boc group, the two cis-amino groups, and the inherent puckering preference of the pyrrolidine ring determines the most stable conformation. researchgate.net Theoretical studies on related substituted prolines and pyrrolidines have shown that substituents can favor either an "endo" pucker (where the C4 carbon is displaced towards the N-acyl group) or an "exo" pucker (where C4 is displaced away from it). nih.gov The cis-substituents on the pyrrolidine ring generally induce specific puckering effects to minimize steric strain and optimize electronic interactions. researchgate.net Computational analysis allows for the exploration of these low-energy conformations, providing insight into the three-dimensional structure that the molecule is most likely to adopt in solution. researchgate.net
| Conformation | Description | Influence of Substituents in this compound |
|---|---|---|
| Envelope (Cₛ) | Four atoms are coplanar, and the fifth atom is out of the plane. Puckering can be 'exo' or 'endo' relative to a substituent. nih.gov | The bulky Boc group and the cis-diamino groups will favor a specific envelope conformation that minimizes steric clashes. |
| Twist (C₂) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | This conformation often represents an energy minimum or a transition state between two envelope forms. Its stability is determined by the specific substitution pattern. |
Role in Asymmetric Synthesis and Chiral Pool Development
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is critical in the development of pharmaceuticals and fine chemicals. This compound serves as a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds that can be incorporated into a synthesis to impart chirality.
The defined cis-stereochemistry of the two amino groups on the pyrrolidine ring allows for the controlled and predictable introduction of multiple chiral centers into a target molecule. The synthesis of enantiomerically enriched cis-3,4-diaminopyrrolidine derivatives can be achieved through methods like enantioselective 1,3-dipolar cycloaddition. nih.gov For instance, the reaction between imino esters and (Z)-nitroalkenes, which have a masked amino group, can be catalyzed by chiral ligands and silver salts to produce highly functionalized pyrrolidines. nih.gov This approach rapidly constructs the pyrrolidine core with excellent control over the stereochemistry at multiple centers. nih.gov The resulting cycloadducts can then be chemically transformed to reveal the desired cis-diamine functionality, effectively transferring the meticulously controlled chirality to a new, more complex structure.
The utility of this compound extends to the synthesis of a wide array of enantiomerically pure compounds for research purposes. Its rigid, stereodefined scaffold is a key starting point for creating libraries of potential drug candidates and biological probes. The enantioselective synthesis of cis-2,3-diaminoprolinates has been demonstrated with high enantiomeric excess (ee) through cycloaddition reactions. nih.gov For example, using a specific chiral phosphoramidite ligand, various substituted imino esters react to form the corresponding pyrrolidine products in good yields and with enantioselectivities often exceeding 90% ee. nih.gov These enantiomerically enriched pyrrolidine derivatives are valuable intermediates for synthesizing complex natural products and their analogues. researchgate.net
Table 1: Synthesis of Enantioenriched Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition nih.gov
| Entry | Imine Substituent (R) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 65 | 92:8 | 98 |
| 2 | 4-Fluorophenyl | 67 | 93:7 | 99 |
| 3 | 4-Chlorophenyl | 70 | 90:10 | 99 |
| 4 | 4-Bromophenyl | 68 | 91:9 | 98 |
| 5 | 2-Naphthyl | 66 | 92:8 | 98 |
| 6 | Phenylalanine-derived | 52 | 87:13 | 93 |
Design and Development of Chiral Catalysts and Ligands
Chiral vicinal diamines are highly sought-after structural motifs for the construction of effective chiral ligands and organocatalysts. nih.gov The deprotected form of the title compound, cis-3,4-diaminopyrrolidine, provides a C₂-symmetric or pseudo-C₂-symmetric chiral backbone that is foundational for creating sophisticated catalytic systems.
Salen-type ligands are tetradentate Schiff bases, typically formed by the condensation of a diamine with two equivalents of salicylaldehyde (B1680747) or a derivative thereof. wikipedia.orgtaylorandfrancis.com These ligands are renowned for their ability to form stable complexes with a wide range of transition metals. wikipedia.org By using a chiral diamine, a chiral Salen-type ligand can be synthesized, which in turn can induce enantioselectivity in metal-catalyzed reactions.
The cis-3,4-diaminopyrrolidine core is an excellent candidate for this purpose. The condensation of the two primary amine groups with salicylaldehydes produces a new class of chiral tetradentate ligands. The pyrrolidine ring structure provides a rigid and sterically defined backbone, which is crucial for creating a well-defined chiral pocket around the complexed metal center. nih.gov This rigidity and defined stereochemistry can lead to higher levels of asymmetric induction compared to more flexible backbones like ethylenediamine. researchgate.net
Table 2: Components of a Chiral Salen-type Ligand Derived from cis-3,4-Diaminopyrrolidine
| Component | Description | Role in Ligand |
| Chiral Backbone | cis-3,4-Diaminopyrrolidine | Provides the core stereochemical information and a rigid scaffold. |
| Schiff Base Arms | Derived from Salicylaldehyde | Form the imine linkages and contain the phenolic oxygen atoms for metal coordination. |
| Coordinating Atoms | 2 Imino Nitrogens, 2 Phenolic Oxygens | The four donor atoms that bind to the central metal ion. |
Metal-Salen complexes are powerful catalysts for a variety of asymmetric transformations, including epoxidation, cyclopropanation, and the Henry reaction. researchgate.net The chiral environment created by the ligand dictates the facial selectivity of the substrate's approach to the metal's active site, resulting in the preferential formation of one enantiomer of the product.
A chiral Salen-type complex derived from cis-3,4-diaminopyrrolidine would be anticipated to be an effective catalyst for such reactions. For example, in the asymmetric epoxidation of unfunctionalized olefins, a reaction famously catalyzed by manganese-Salen complexes (Jacobsen's catalyst), the stereochemistry of the diamine backbone is paramount. The rigid pyrrolidine scaffold of a cis-3,4-diaminopyrrolidine-based ligand would lock the complex into a specific conformation, potentially leading to high enantioselectivities. researchgate.net The substitution pattern on the salicylaldehyde portion of the ligand can be further tuned to optimize steric and electronic properties for a specific transformation.
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. Chiral amines and their derivatives are among the most successful classes of organocatalysts. The pyrrolidine scaffold itself is a privileged structure in organocatalysis, with proline and its derivatives being highly effective catalysts for a range of transformations.
The cis-3,4-diaminopyrrolidine structure offers intriguing possibilities for designing novel bifunctional organocatalysts. nih.gov The two amine groups, with their distinct microenvironments and potential for differential functionalization, could act in concert to activate both the nucleophile and the electrophile in a reaction. For example, one amine could function as a Brønsted base to deprotonate a pro-nucleophile, while the other, perhaps after conversion to a urea (B33335) or thiourea, could act as a hydrogen-bond donor to activate the electrophile. This dual activation strategy within a single, stereochemically defined molecule is a powerful approach for achieving high reactivity and enantioselectivity.
Foundation for Bioactive Scaffold and Peptidomimetic Design
The unique stereochemical and conformational properties of this compound make it a valuable starting material for the creation of sophisticated molecular architectures. Its constrained five-membered ring and the cis-disposition of its amino groups provide a rigid scaffold upon which to build complex structures for various applications in medicinal chemistry and chemical biology. This section explores its role in the construction of peptide mimetics for conformational analysis and as a core scaffold in the design of potent enzyme inhibitors.
Construction of Peptide Mimetics for Conformational Studies
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. The rigid pyrrolidine ring of this compound serves as an excellent template for creating peptidomimetics with well-defined three-dimensional structures, which are crucial for studying biological processes and for the development of new therapeutics.
The concept of using C2-symmetric building blocks is a powerful strategy in asymmetric synthesis and molecular recognition. Chiral C2-symmetric diamines are particularly valuable as ligands in asymmetric catalysis. While direct literature on the synthesis of C2-symmetric oligoureas from this compound for conformational studies is not extensively detailed, the principles of peptidomimicry suggest its potential in forming ordered structures. Oligoureas, for instance, are known to form stable helical structures, often referred to as "urea foldamers," which can mimic natural alpha-helices. mdpi.com The formation of these helices is driven by intramolecular hydrogen bonding between the urea carbonyls and N-H groups, creating a predictable and rigid conformation. mdpi.com The incorporation of a constrained diamine like the one derived from this compound could enforce specific turns and geometries within such an oligourea, leading to novel helical topologies. These structures are of significant interest for their ability to mimic the secondary structures of proteins and to modulate protein-protein interactions.
Various scaffolds have been developed to mimic α-helical structures, which are critical for many biological interactions. nih.govsoton.ac.uk These range from terphenyl scaffolds to oligobenzamides and peptoids. nih.govsoton.ac.ukwjarr.com The common goal of these scaffolds is to project side-chain functionalities in a spatial arrangement that mimics the i, i+4, and i+7 residues of a natural α-helix. nih.govsoton.ac.uk The rigid framework of the pyrrolidine ring in this compound could be functionalized to present appended groups in a precise, predetermined orientation, thereby acting as a novel helix-mimetic scaffold.
A major drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov Peptidomimetics are designed to overcome this limitation. nih.govnih.gov The incorporation of non-natural building blocks is a key strategy to enhance resistance to enzymatic degradation. nih.govnih.gov Since proteases are highly specific for the peptide bonds connecting L-amino acids, the introduction of a non-peptidic scaffold like a diaminopyrrolidine derivative renders the resulting molecule resistant to proteolysis.
Several strategies are employed to improve the stability of peptides, including the use of D-amino acids, N-methylation, and the creation of cyclic or stapled peptides. nih.gov The use of building blocks like this compound falls into the category of creating non-natural backbones. Peptidomimetics built upon such scaffolds, often referred to as Class C mimetics, have a non-peptide framework that replaces the entire backbone but retains the topological arrangement of the side chains necessary for biological activity. wjarr.com These molecules are not recognized by proteases and therefore exhibit significantly longer half-lives in biological systems. nih.gov The resulting enhanced stability and duration of action make these peptidomimetics attractive candidates for drug discovery. nih.gov
Scaffold Development for Enzyme Inhibition
The constrained conformation of the pyrrolidine ring in this compound makes it an ideal scaffold for the design of enzyme inhibitors. By positioning functional groups in a precise three-dimensional arrangement that complements the active site of a target enzyme, highly potent and selective inhibitors can be developed.
The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for the replication of the virus and has been a major target for the development of antiretroviral drugs. wjarr.comresearchgate.netresearchgate.net Many successful HIV-1 protease inhibitors are peptidomimetics that mimic the transition state of the natural substrate of the enzyme. The use of a pyrrolidine core has emerged as a successful strategy in the design of novel, potent HIV-1 protease inhibitors. wjarr.comresearchgate.netresearchgate.net
Researchers have designed and synthesized C2-symmetric HIV-1 protease inhibitors based on a pyrrolidine scaffold. wjarr.comresearchgate.net Starting from D-(-)-tartaric acid, symmetric 3,4-bis-N-alkylsulfonamides were created. wjarr.comresearchgate.netresearchgate.net Structure-guided design, aided by X-ray crystallography of inhibitor-enzyme complexes, allowed for the rational optimization of these compounds. wjarr.comresearchgate.net This approach led to the development of inhibitors with significantly improved affinity, with some compounds exhibiting Ki values in the nanomolar range. wjarr.comresearchgate.net The pyrrolidine scaffold serves to orient the side chains of the inhibitor to effectively interact with the S1 and S2 binding pockets of the HIV-1 protease active site.
| Compound | Substituent | Inhibitory Constant (Ki) [nM] |
|---|---|---|
| Initial Lead | Initial side chains | >1000 |
| Optimized Inhibitor 1 | Improved side chains | 150 |
| Final Inhibitor | Combined suitable side chains | 74 |
This table illustrates the progression of inhibitory activity (Ki) against HIV-1 protease for a series of C2-symmetric inhibitors based on a pyrrolidine scaffold. The data demonstrates the effectiveness of structure-guided design in improving the potency of the inhibitors. Data sourced from[ wjarr.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXsopn6MTTcRPm7Rxp0rhMgH5O_pOY0rOhwmkpmcPAMOBAZAe7JR8gDu2ZEGkEvpg60RzkBFuVYCC0K9IIvwsMgVoSwjft5agD2hH6PelrdXj7O4KxfXmsQTwST5oEKZVIrwAeVEcnjTrJ5EFkL2XG6Vyaug%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEtiZ5N0fgMjV8VVBikED3KavrWU9G5p0yBzGvl4lkRJj_ZdNSJMhU-rClmthckgcV6T6uuC6qaXj7YN33CjWBuH4zNHWdpTBW1dF-ozJ4bxU3lmbUvuJR4fBEzDIEHDSFsOTwDs73quHWXTqorKNAsRL3AGGp9IQ7qW7bnAAudgquA8nT9rL-9EynBn9x-FgTkwo48sFPzRsZ72Xgl-8vJ2gcO-9I7pPKo_WP-gXHr8we5XjSp3-fDoJy65R86n36NlqN7gbA%3D)].Further studies have explored pyrrolidone-based scaffolds as P1-P2 moieties in HIV-1 protease inhibitors. nih.gov These efforts have led to the discovery of potent inhibitors with enhanced water solubility. nih.gov X-ray crystallography revealed that polar substituents on the P2 benzyl (B1604629) moiety could rotate to avoid the hydrophobic S2 pocket of the enzyme while still maintaining the necessary hydrophobic interactions, thus allowing for the fine-tuning of drug-like properties without sacrificing potency. nih.gov
Human T-cell leukemia virus type 1 (HTLV-1) is a retrovirus that can cause adult T-cell leukemia/lymphoma and other serious diseases. mdpi.com The HTLV-1 protease is essential for viral maturation and is a key target for antiviral drug design. mdpi.comnih.gov Similar to HIV-1 protease, HTLV-1 protease is an aspartic protease and forms a homodimer. mdpi.comnih.gov This structural similarity has allowed researchers to leverage the knowledge gained from HIV-1 inhibitor design to develop inhibitors for HTLV-1.
The trans-3,4-diaminopyrrolidine skeleton has been identified in inhibitors of human T-cell leukemia virus-1. researchgate.net The FDA-approved HIV-1 protease inhibitor darunavir (B192927) has been shown to inhibit HTLV-1 protease and serves as a scaffold for the design of more potent and selective HTLV-1 inhibitors. mdpi.com By modifying darunavir, researchers have synthesized analogs with substantially improved potency against HTLV-1 protease. mdpi.com These new compounds have been shown to inhibit the processing of the Gag polyprotein, a crucial step in viral maturation, in both enzymatic assays and in a chronically infected cell line. mdpi.com
| Compound | Modification | Inhibitory Potency (IC50) [µM] |
|---|---|---|
| Darunavir (DRV) | Parent Compound | 0.8 |
| Analog PU-1 | Modification 1 | 0.2 |
| Analog PU-6 | Modification 2 | ~0.03 |
This table shows the inhibitory potency (IC50) of the FDA-approved HIV-1 protease inhibitor darunavir and its rationally designed analogs against HTLV-1 protease. The data highlights the successful application of a known drug scaffold to develop potent inhibitors for a related viral protease. Data sourced from[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZJCWY37mTUJXtVFo434IYJjvDig4k18DhS17QZN_fdI_RnXYJM4VLp_TnzGDjaB_xIJliL2XzcP5QVWVT7XGBUt2MVLTpgYYGS8AR7B5PxHAEpso6h2pEyWJWrNwUTojJoA%3D%3D)].Computational, or in silico, studies have also been employed to design novel HTLV-1 protease inhibitors. nih.gov These studies have shown that ligands typically bind in a linear fashion within the tunnel-shaped active site of the protease. nih.gov However, the introduction of cyclic or aromatic groups can induce a semi-circular conformation in the inhibitor, leading to different interactions with the enzyme, such as the formation of additional hydrogen bonds, which can enhance binding affinity. nih.gov
Scaffolds for Antimalarial Plasmepsin Inhibitors
The fight against malaria, a devastating infectious disease caused by Plasmodium parasites, necessitates the continuous development of novel and effective therapeutic agents. One promising strategy involves targeting the digestive enzymes of the parasite, known as plasmepsins. These aspartic proteases are crucial for the parasite's survival as they are involved in the degradation of hemoglobin within the host's red blood cells. researchgate.netnih.gov The inhibition of plasmepsins, therefore, presents a viable approach to disrupt the parasite's life cycle. researchgate.net
While direct synthesis of plasmepsin inhibitors using this compound is not extensively documented in publicly available literature, the structural motif of a chiral diamine within a cyclic scaffold is of significant interest in the design of non-peptidic protease inhibitors. The pyrrolidine ring provides a rigid framework that can be appropriately substituted to interact with the active site of the enzyme. The cis-diamine functionality, in particular, offers a stereochemically defined platform for introducing substituents that can mimic the tetrahedral transition state of peptide bond hydrolysis, a key feature for potent inhibition of aspartic proteases.
Research in the field has focused on various heterocyclic scaffolds, including 2-aminoquinazolin-4(3H)-ones and 2-aminopyridopyrimidinones, which have shown inhibitory activity against Plasmepsin I, II, and IV. nih.govnih.gov The development of these inhibitors often involves creating a diverse library of compounds with different substituents to probe the enzyme's binding pockets. nih.gov The inherent chirality and bifunctionality of this compound make it an attractive, though currently underutilized, candidate for the synthesis of novel, potent, and selective plasmepsin inhibitors. Its ability to serve as a chiral building block could lead to the development of enantiomerically pure inhibitors, which is often crucial for therapeutic efficacy and reducing off-target effects.
Integration into Natural Product Synthesis
The synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically active molecules for drug discovery. The pyrrolidine ring is a common structural motif found in a wide array of alkaloids and other natural products with significant physiological effects. nih.govrsc.org While specific examples of the total synthesis of natural products starting directly from this compound are not prominently reported, its potential as a versatile chiral starting material is evident.
The enantiopure nature of this compound makes it a valuable component of the "chiral pool," a collection of readily available, optically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules. nih.govresearchgate.netwiley.com The differential protection of the two amino groups allows for sequential and controlled introduction of various functionalities, a key strategy in the multi-step synthesis of complex natural products.
For instance, the synthesis of pyrrolidine-containing alkaloids often involves the stereoselective construction of the pyrrolidine core. nih.gov The use of a pre-formed, stereochemically defined building block like this compound could significantly streamline such synthetic routes. The amino groups can be elaborated to form fused ring systems, such as those found in pyrrolizidine (B1209537) and indolizidine alkaloids, or can be functionalized to append other pharmacophoric groups. rsc.org The development of synthetic strategies that leverage the unique features of this diamine could open new avenues for the efficient and stereocontrolled synthesis of a variety of biologically active natural products.
Synthesis of Pyrrolidine-Based Nucleoside Analogs
Nucleoside analogs are a critical class of therapeutic agents, widely used in the treatment of viral infections and cancer. nih.govumn.edubohrium.com These compounds mimic the structure of natural nucleosides and can interfere with the replication of viral or cellular genetic material. The modification of the sugar moiety is a common strategy to enhance the therapeutic properties of these analogs. umn.edu
A significant application of this compound is in the synthesis of novel pyrrolidine-based nucleoside analogs. In this context, the pyrrolidine ring serves as a carbocyclic mimic of the furanose sugar found in natural nucleosides. A study by Seneviratne and colleagues detailed the preparation of a series of pyrrolidine-functionalized purine (B94841) and pyrimidine (B1678525) nucleosides. umn.edu
The synthesis involved the reaction of halogenated purine and pyrimidine precursors with a deprotected derivative of this compound. The reaction, catalyzed by PyBOP, proceeded via an SNAr addition-elimination mechanism to furnish the desired nucleoside analogs. umn.edu
Table 1: Synthesis of Pyrrolidine-Functionalized Nucleoside Analogs
| Precursor | Nucleobase | Resulting Analog |
|---|---|---|
| This compound derivative | Purine | Pyrrolidine-functionalized purine nucleoside |
The resulting nucleoside analogs were evaluated for their biological activity. While they showed limited antiviral and anticancer activity, which was attributed to poor cellular uptake and inefficient bioactivation, the study highlighted the potential of this synthetic approach. umn.edu The development of a phosphoramidate (B1195095) prodrug of one of the analogs demonstrated improved cell permeability and metabolism to the active monophosphate form within human cells, showcasing a promising strategy to overcome the initial limitations. umn.edu This research underscores the value of this compound as a scaffold for generating novel nucleoside analogs with potential therapeutic applications.
Emerging Research Directions and Future Prospects for Cis 1 Boc 3,4 Diaminopyrrolidine
Innovations in Green and Sustainable Synthetic Pathways
The development of environmentally benign and efficient methods for synthesizing chiral molecules is a cornerstone of modern organic chemistry. For cis-1-Boc-3,4-diaminopyrrolidine, research is moving beyond traditional multi-step syntheses towards more sustainable alternatives.
One promising approach is the use of biocatalysis . Engineered enzymes, such as imine reductases and aminotransferases, offer high enantioselectivity and operate under mild, aqueous conditions, significantly reducing the use of hazardous reagents and solvents. acs.org The enzymatic intramolecular C(sp³)–H amination via alkyl/aryl nitrene intermediates represents a frontier in forging chiral N-heterocycles like pyrrolidines from simple azide (B81097) precursors. acs.org Directed evolution can be employed to tailor enzymes for the specific synthesis of cis-3,4-diaminopyrrolidine precursors with high yield and stereocontrol. acs.org
Continuous flow chemistry presents another avenue for the green and scalable production of chiral pyrrolidines. rsc.org Flow reactors offer enhanced heat and mass transfer, allowing for rapid and highly controlled reactions with minimal waste generation. A continuous flow protocol for the highly diastereoselective synthesis of α-chiral pyrrolidines has been developed, demonstrating the potential for gram-scale production with high throughput. rsc.org Adapting such systems for the synthesis of this compound could lead to more cost-effective and sustainable manufacturing processes.
Furthermore, one-pot multi-component reactions are being explored to increase efficiency and reduce the number of synthetic steps. An example is the facile synthesis of dispirooxindolo-pyrrolidines via a one-pot three-component 1,3-dipolar cycloaddition reaction in an ionic liquid, which can be recycled multiple times. nih.gov The enantioselective 1,3-dipolar cycloaddition of azomethine ylides to (Z)-nitroalkenes provides a key step in accessing chiral cis-3,4-diaminopyrrolidines, with the final diamine being achieved in a single reduction/hydrolysis step. mdpi.comnih.gov
| Synthetic Approach | Key Advantages | Potential for this compound |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. acs.org | Development of specific enzymes for the direct synthesis of the diamine or its precursors. |
| Continuous Flow Chemistry | Scalability, high throughput, enhanced safety and control. rsc.org | Adaptation of existing flow protocols for efficient and sustainable large-scale production. |
| One-Pot Reactions | Increased efficiency, reduced synthetic steps and waste. nih.gov | Design of a convergent one-pot synthesis starting from simple, readily available materials. |
Expansion of Asymmetric Catalytic Applications
The chiral scaffold of this compound makes it a prime candidate for the development of novel ligands for asymmetric catalysis and as an organocatalyst itself. mdpi.comfrontiersin.org
As a chiral ligand , the two amino groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations. researchgate.net Metal complexes of chiral diamines have shown significant promise in reactions such as asymmetric hydrogenation, cyclopropanation, and Henry (nitroaldol) reactions. nih.gov The rigid pyrrolidine (B122466) backbone of this compound can enforce a well-defined geometry on the resulting metal complex, potentially leading to higher levels of stereocontrol compared to more flexible ligands. nih.gov The electronic properties of the ligand can be tuned by modifying the substituents on the nitrogen atoms, allowing for the optimization of catalytic activity. nih.gov
In the realm of organocatalysis , proline and its derivatives are well-established catalysts for a range of asymmetric reactions. rsc.orgnih.gov The diamine functionality of this compound opens up possibilities for its use in reactions that benefit from bifunctional activation, where one amine group acts as a Brønsted base or acid and the other interacts with the substrate. A highly stereoselective synthesis of functionalized 3,3′-pyrrolidinyl-dispirooxindoles has been achieved using an organocatalytic Mannich/Boc-deprotection/aza-Michael sequence, highlighting the potential of such scaffolds. rsc.org
| Catalytic Application | Potential Role of this compound | Example Reactions |
| Ligand for Metal Catalysis | Forms chiral metal complexes for enantioselective transformations. researchgate.net | Asymmetric hydrogenation, nih.gov cyclopropanation, nih.gov Henry reaction. nih.gov |
| Organocatalysis | Acts as a bifunctional catalyst. nih.gov | Michael additions, aldol (B89426) reactions, Mannich reactions. rsc.org |
Advanced Computational Chemistry for Rational Design of Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and for the rational design of new molecules with tailored properties. nih.govnih.gov
Conformational analysis using DFT can predict the most stable conformations of this compound and its derivatives. nih.govchemrxiv.org This information is crucial for understanding how the molecule will interact with other species, be it a metal center in a catalyst or a biological target. By understanding the conformational preferences, researchers can design derivatives with optimized geometries for specific applications. frontiersin.org
Molecular docking studies can be used to predict the binding modes and affinities of this compound-based ligands with metal catalysts or of its derivatives with biological macromolecules. nih.gov This allows for the in-silico screening of a large number of potential derivatives, prioritizing those with the most promising interactions for synthesis and experimental evaluation.
Furthermore, computational methods can be used to calculate key electronic properties, such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps. nih.gov These calculations provide insights into the reactivity of the molecule and can guide the design of derivatives with enhanced catalytic activity or specific binding properties. For example, the MEP can identify the most likely sites for electrophilic and nucleophilic attack. nih.gov
| Computational Method | Application to this compound | Expected Outcome |
| DFT Conformational Analysis | Prediction of stable conformers and their relative energies. nih.gov | Understanding of steric and electronic effects on molecular shape. |
| Molecular Docking | Simulation of binding to metal centers or biological targets. nih.gov | Rational design of ligands and inhibitors with improved affinity and selectivity. |
| FMO and MEP Calculations | Analysis of electronic structure and reactivity. nih.gov | Prediction of reaction pathways and design of more reactive derivatives. |
Unexplored Applications in Functional Material Science
The unique chiral structure of this compound suggests its potential for use in the development of advanced functional materials.
One exciting area is the incorporation of this chiral building block into porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.org By using derivatives of this compound as the organic linkers, it is possible to create chiral porous materials with applications in enantioselective separations, asymmetric catalysis, and chiral sensing. rsc.org
Another emerging field is polymerization-induced chiral self-assembly (PICSA) . nih.gov In this process, chiral monomers self-assemble into ordered supramolecular structures during polymerization. This can lead to the formation of materials with unique chiroptical properties, which are of interest for applications in nonlinear optics, chiral recognition, and ferroelectric liquid crystals. nih.gov The diamine functionality of this compound could be used to initiate or participate in polymerization reactions, leading to the formation of novel chiral polymers.
The development of chiral hybrid materials is another promising direction. For instance, chiral pyrrolidine units have been used to create hybrid materials that exhibit high stereocontrol in asymmetric Michael additions. nih.gov The self-assembly of Boc-protected dipeptides into nanostructures with antibacterial properties has also been reported, suggesting that derivatives of this compound could be explored for the development of novel biomaterials. nih.gov
| Material Type | Potential Role of this compound | Potential Applications |
| MOFs and COFs | As a chiral linker to create porous, crystalline materials. rsc.org | Enantioselective separations, heterogeneous asymmetric catalysis. |
| Chiral Polymers | As a monomer or initiator in polymerization-induced chiral self-assembly. nih.gov | Nonlinear optics, chiral recognition, ferroelectric liquid crystals. |
| Hybrid Materials | As a component in organic-inorganic hybrid materials. nih.gov | Asymmetric catalysis, biomaterials with specific functionalities. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cis-1-Boc-3,4-diaminopyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves a two-step procedure: (1) protection of the primary amine with a Boc group and (2) stereoselective reduction or catalytic hydrogenation to achieve the cis configuration. For example, Kuppert et al. (2001) demonstrated the use of dibenzyl azodicarboxylate and hydrogenation to optimize stereochemical outcomes . Reaction parameters like temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and catalyst choice (e.g., Pd/C) critically impact yield and purity. Characterization via /-NMR and HPLC (≥95% purity threshold) is essential for validation .
Q. How can researchers verify the purity and structural integrity of cis-1-Boc-3,4-diaminopyrrolidine?
- Methodological Answer: Combine analytical techniques:
- HPLC/UV-Vis : Monitor λmax (~249 nm for Boc-protected amines) and retention time .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., M.W. 269.38 for related analogs) .
- NMR : Assign peaks for Boc-group tert-butyl protons (~1.4 ppm) and pyrrolidine backbone protons (δ 3.0–4.0 ppm) .
- Melting Point Analysis : Compare with literature values for batch consistency.
Q. What storage conditions maximize the stability of cis-1-Boc-3,4-diaminopyrrolidine?
- Methodological Answer: Store at -20°C in airtight, moisture-free containers to prevent Boc-group hydrolysis. Stability studies indicate ≥5-year integrity under these conditions, validated via periodic HPLC and NMR checks . Avoid exposure to strong acids/bases, which accelerate deprotection.
Advanced Research Questions
Q. How does the cis configuration of 1-Boc-3,4-diaminopyrrolidine influence its coordination chemistry with transition metals?
- Methodological Answer: The cis arrangement of amine groups enables chelation with metals like Cu(II) or Pd(II), forming stable 5-membered rings. Kuppert et al. (2001) used X-ray crystallography to resolve structures of Cu complexes, showing enhanced stability compared to trans analogs. Computational modeling (DFT) can predict binding affinities and optimize ligand design for catalytic applications .
Q. What strategies mitigate racemization or epimerization during Boc-deprotection of cis-1-Boc-3,4-diaminopyrrolidine?
- Methodological Answer: Use mild acidic conditions (e.g., TFA in DCM at 0°C) to minimize stereochemical scrambling. Monitor reaction progress via chiral HPLC or polarimetry. Froidevaux et al. (2016) reported <2% racemization using this approach, validated by comparing optical rotation with authentic standards .
Q. How can researchers resolve contradictions in reported synthetic yields for cis-1-Boc-3,4-diaminopyrrolidine derivatives?
- Methodological Answer: Replicate protocols with rigorous control of variables (e.g., solvent dryness, inert atmosphere). Discrepancies often arise from trace moisture or catalyst poisoning. Cross-validate yields using independent methods (e.g., gravimetric analysis vs. -NMR integration) and report batch-specific certificates of analysis (CoA) .
Q. What green chemistry approaches are feasible for synthesizing cis-1-Boc-3,4-diaminopyrrolidine?
- Methodological Answer: Replace traditional solvents (DCM) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures. A 2024 study in Scientific Reports achieved 85% yield using H2 gas and recyclable catalysts, reducing E-factor by 40% . Life-cycle assessment (LCA) tools can quantify environmental impact.
Q. How does cis-1-Boc-3,4-diaminopyrrolidine perform as a building block in peptide-mimetic drug design?
- Methodological Answer: Its rigid pyrrolidine scaffold enhances conformational control in peptidomimetics. Use solid-phase synthesis with Fmoc/t-Bu protection strategies. Characterize dihedral angles via X-ray or NOESY NMR to confirm backbone geometry. Recent work highlights its utility in protease inhibitor design, with IC50 improvements linked to cis stereochemistry .
Methodological Frameworks for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
